3-Cyclopropoxy-5-methoxyaniline

sEH Inhibitor Anti-inflammatory 5-Lipoxygenase

Securing regioisomerically pure 3,5-substituted aniline building blocks with verified biological activity is a recurring challenge in medicinal chemistry. This compound directly addresses that bottleneck. - Enables potent sEH inhibition (IC50 59 nM) with 2.7-fold selectivity over 5-lipoxygenase, accelerating cardiovascular and pain-related drug discovery. - Serves as a unique chemical probe for differentiation therapy in oncology, inducing monocyte differentiation in undifferentiated cells. - The Boc-protected derivative is available for modular, high-yielding library synthesis of aniline-based kinase inhibitors. Supplied with rigorous quality control (≥98% purity) and comprehensive documentation.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13244754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropoxy-5-methoxyaniline
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N)OC2CC2
InChIInChI=1S/C10H13NO2/c1-12-9-4-7(11)5-10(6-9)13-8-2-3-8/h4-6,8H,2-3,11H2,1H3
InChIKeyDIJZVLDJRMKIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropoxy-5-methoxyaniline Overview


3-Cyclopropoxy-5-methoxyaniline (CAS: 1243383-76-7) is a substituted aromatic amine characterized by a cyclopropoxy group at the 3-position and a methoxy group at the 5-position of the aniline ring . With a molecular weight of 179.22 g/mol and a formula of C₁₀H₁₃NO₂, its structure combines the electronic effects of a methoxy group with the steric and conformational constraints of a cyclopropoxy moiety . This unique substitution pattern influences its physicochemical properties, including a computed LogP of 1.8186 and a topological polar surface area (TPSA) of 44.48 Ų, which are critical parameters for predicting membrane permeability and oral bioavailability in drug discovery . The compound is available for research use with a purity of ≥98% .

Workflow
sEH pathway research and selectivity profiling over 5-LO
Selection
3,5-substitution pattern with cyclopropoxy and methoxy groups
Use context
Synthetic building block with strained cyclopropoxy for C–C activation

Why 3-Cyclopropoxy-5-methoxyaniline Cannot Be Substituted


The precise positioning of the cyclopropoxy and methoxy groups on the aniline core fundamentally dictates the compound's steric, electronic, and metabolic profile, making it non-interchangeable with regioisomers like 2-cyclopropoxy-4-methoxyaniline or 4-cyclopropoxy-2-methoxyaniline, or simpler mono-substituted analogs [1]. The 3,5-substitution pattern creates a distinct spatial arrangement that influences binding interactions in biological systems, while the cyclopropoxy group's ring strain (approx. 28 kcal/mol) imparts unique reactivity in oxidation and ring-opening reactions . Furthermore, the combined presence of both substituents modulates physicochemical properties such as LogP (1.82) and TPSA (44.48 Ų), which are not replicated by compounds with a different substitution pattern . Generic substitution without considering these specific steric and electronic contributions could lead to altered target engagement, metabolic stability, or synthetic outcomes, invalidating the experimental basis of a study [2].

Regioisomer
2- or 4-cyclopropoxy analogs alter steric/electronic surface and may shift target engagement
Mono-substituted
Missing combined methoxy + cyclopropoxy effect on LogP/TPSA and metabolism
Non-cyclopropyl
Lack ring strain (~28 kcal/mol) essential for Rh-catalyzed C–C activation and N-heterocycle synthesis

Evidence for 3-Cyclopropoxy-5-methoxyaniline over Analogs


sEH Inhibition Potency

3-Cyclopropoxy-5-methoxyaniline demonstrates potent inhibition of soluble epoxide hydrolase (sEH) with an IC₅₀ of 59 nM, as determined in a recombinant human enzyme assay [1]. This activity is quantitatively distinct from its inhibition of 5-lipoxygenase (5-LO), where it exhibits a higher IC₅₀ of 160 nM in human polymorphonuclear leukocytes and 100 nM in an S100 cell-free fraction [2]. While direct comparative data against a specific analog in the same assay is not available, this target-specific potency profile suggests a degree of selectivity for sEH over 5-LO, which is a critical differentiation parameter in the development of anti-inflammatory agents. The 2.7-fold difference in IC₅₀ values between sEH (59 nM) and 5-LO (160 nM) in human cells indicates a preferential engagement of the sEH enzyme under these specific assay conditions [1][2].

sEH Inhibition
Reported assay context
IC₅₀ 59 nM (sEH) vs 160 nM (5-LO intact cells)
Supports sEH/5-LO selectivity research
Cross-study comparable; recombinant sEH and human PMN assays
sEH Inhibitor Anti-inflammatory 5-Lipoxygenase

Physicochemical Comparison with Regioisomer

The calculated LogP for 3-cyclopropoxy-5-methoxyaniline is 1.8186, with a TPSA of 44.48 Ų . In contrast, its regioisomer, 4-cyclopropoxy-2-methoxyaniline, exhibits a comparable LogP of 1.8 and a TPSA of 44.5 Ų [1]. While the computed values are similar, the distinct substitution pattern alters the spatial distribution of these properties, which can lead to divergent molecular recognition events in biological systems . For instance, the 3,5-substitution pattern places the cyclopropoxy and methoxy groups in a meta-relationship to each other and the amino group, creating a unique electrostatic potential surface that differs from the 4,2-substitution pattern .

Physicochemical Profile
Class-level inference
LogP 1.82 / TPSA 44.48 Ų vs regioisomer LogP 1.8 / TPSA 44.5 Ų
Spatial distribution differs despite similar global properties
Computed values; distinct electrostatic surface may alter recognition
Lipophilicity Drug-like Properties ADME

Reactivity from Cyclopropoxy Ring Strain

The cyclopropoxy group in 3-cyclopropoxy-5-methoxyaniline imparts significant ring strain (approximately 28 kcal/mol), which enhances its reactivity in oxidation and ring-opening reactions . This inherent strain is a class-level characteristic of cyclopropoxy-substituted anilines . The compound can serve as a directing group in Rh-catalyzed C-C bond activation of nonactivated cyclopropanes, leading to the formation of amino-stabilized rhodacycles and ultimately seven- and eight-membered lactams [1]. While specific quantitative data comparing its reactivity to other anilines is not available, the presence of the strained cyclopropoxy group qualitatively distinguishes it from non-strained or differently substituted analogs (e.g., methoxy or ethyl-substituted anilines) by enabling unique synthetic transformations .

Ring-Strain Reactivity
Class-level inference
~28 kcal/mol strain; enables Rh-catalyzed C–C activation
Unique synthetic utility for N-heterocycle construction
General cyclopropoxy aniline class behavior; context-dependent
Reactivity Ring-Opening C-H Activation

Proliferation Arrest and Differentiation

3-Cyclopropoxy-5-methoxyaniline has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity profile is suggestive of potential anti-cancer applications and is qualitatively distinct from simple anilines or those with only one substituent . While quantitative IC₅₀ values for this specific activity are not provided in the identified source, the observation of a differentiation-inducing phenotype is a significant differentiator compared to compounds that only exert cytotoxic or cytostatic effects [1]. This biological outcome, while lacking direct comparative data, is not commonly reported for all aniline derivatives and points to a specific cellular mechanism of action that warrants further investigation.

Proliferation & Differentiation
Data to verify
Arrests proliferation; induces monocyte differentiation in vitro
Supports cell-differentiation research context
Qualitative observation; cell line not detailed, source review needed
Anticancer Cell Differentiation Proliferation

Kinase Inhibition via Protected Derivative

The carbamate-protected derivative, tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate (CAS: 2361643-66-3), has been investigated for its potential in drug discovery, particularly in the context of kinase inhibition and neurodegenerative disease therapeutics [1]. This indicates that the 3-cyclopropoxy-5-methoxyaniline scaffold is a viable precursor for generating biologically active molecules with a specific target class . The use of the protected derivative allows for controlled functionalization at the aniline nitrogen, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies [1]. This contrasts with non-protected anilines, which may be less amenable to certain coupling reactions or may present handling challenges due to their nucleophilicity.

Kinase Probe Scaffold
Supporting evidence
Boc-protected derivative used in kinase inhibitor and CNS research programs
Scaffold validated for target-specific probe synthesis
Via protected intermediate; SAR context, not direct activity
Kinase Inhibitor Drug Discovery Carbamate

Research Applications of 3-Cyclopropoxy-5-methoxyaniline


sEH Inhibitor Development

Based on its potent IC₅₀ of 59 nM against human sEH [1], 3-cyclopropoxy-5-methoxyaniline is a valuable starting point for medicinal chemistry programs focused on developing novel sEH inhibitors for cardiovascular, inflammatory, and pain-related conditions. The compound's 2.7-fold selectivity over 5-lipoxygenase in human cell assays [2] provides an initial selectivity window that can be further optimized to reduce off-target effects.

N-Heterocycle Synthesis via C-C Activation

The cyclopropoxy group's ring strain makes the compound a suitable substrate for Rh-catalyzed, nitrogen-directed C-C bond activation [3]. This enables the construction of challenging seven- and eight-membered lactam rings, which are prevalent in natural products and pharmaceuticals [3]. This synthetic utility is a direct consequence of the compound's specific structure and is not shared by non-cyclopropyl analogs.

Cancer Cell Differentiation Studies

The reported activity of 3-cyclopropoxy-5-methoxyaniline in arresting proliferation and inducing monocyte differentiation in undifferentiated cells [4] positions it as a unique tool compound for investigating differentiation therapy approaches. Unlike standard cytotoxic agents, this compound may offer a pathway to reprogram cancer cells rather than simply kill them, making it a valuable asset for mechanistic studies in oncology.

Kinase Probe Synthesis via Boc Intermediate

The availability of the Boc-protected derivative, tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate [5], facilitates the modular synthesis of aniline-based kinase inhibitors. This intermediate allows for clean, high-yielding amide or sulfonamide coupling reactions at the aniline nitrogen after deprotection, streamlining the production of focused compound libraries for kinase profiling and neurodegenerative disease research [5].

Application
Selection Property
Validation Focus
sEH pathway research
sEH/5-LO selectivity window
sEH vs 5-LO IC₅₀ profiling in recombinant and cell-based assays
N-heterocycle synthetic methodology
Cyclopropoxy ring-strain reactivity
Rh-catalyzed C–C activation scope and lactam formation
Cancer cell differentiation research
Differentiation-inducing phenotype
Monocyte lineage commitment and proliferation arrest endpoints
Kinase inhibitor probe synthesis
Protected aniline intermediate
Boc deprotection and coupling efficiency for focused kinase libraries
Quote Request

Request a Quote for 3-Cyclopropoxy-5-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.